molecular formula C26H32N4O5 B603537 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide CAS No. 1093065-83-8

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

Numéro de catalogue: B603537
Numéro CAS: 1093065-83-8
Poids moléculaire: 480.6g/mol
Clé InChI: LPPUETFXOQEYKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperidine-4-carboxamide core linked via an ethylphenoxy bridge to a 3-hydroxyphenyl group substituted with a 4-(3,4-dimethoxyphenyl)-5-methylpyrazole moiety. Its molecular formula is C₂₆H₃₂N₄O₄, with an average mass of 464.566 Da and a monoisotopic mass of 464.242356 Da . The structural complexity arises from the integration of multiple pharmacophoric elements:

  • 3,4-Dimethoxyphenylpyrazole: Imparts electron-rich aromaticity and steric bulk.
  • 3-Hydroxyphenoxyethyl linker: Balances polarity and conformational flexibility.

The compound is investigated for therapeutic applications in cancer and inflammatory diseases, leveraging its interaction with biological targets like kinases or GPCRs .

Propriétés

Numéro CAS

1093065-83-8

Formule moléculaire

C26H32N4O5

Poids moléculaire

480.6g/mol

Nom IUPAC

1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29)

Clé InChI

LPPUETFXOQEYKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC

Origine du produit

United States

Méthodes De Préparation

Heller One-Pot Pyrazole Formation

The pyrazole ring is synthesized via a modified Heller method (Scheme 1):

  • Starting Material : 3-Benzoylpropionic acid derivatives (e.g., 11a–e ) are condensed with hydrazine monohydrate.

  • Cyclization : In situ generation of 1,3-diketone intermediates using carbonyldiimidazole (CDI) or acid chlorides, followed by cyclization with hydrazine.

  • Substituent Introduction : The 3,4-dimethoxyphenyl and methyl groups are introduced via Suzuki coupling or Friedel-Crafts alkylation prior to cyclization.

Typical Conditions :

  • Solvent: Ethanol or THF

  • Temperature: 80–100°C

  • Yield: 65–78%

Phenoxyethyl-Piperidine Carboxamide Synthesis

Piperidine-4-carboxamide Preparation

  • Carboxamide Formation : Piperidine-4-carboxylic acid is reacted with thionyl chloride to form the acyl chloride, followed by treatment with ammonium hydroxide.

  • Ethoxyethyl Linker : Bromoethylpiperidine is coupled to 3-hydroxy-4-iodophenol via Williamson ether synthesis (K₂CO₃, DMF, 60°C).

Key Intermediate :

  • 1-(2-(4-Iodo-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide (Yield: 72%).

Fragment Coupling and Final Assembly

Palladium-Catalyzed Cross-Coupling

The pyrazole core (bearing a bromine at position 4) is coupled to the phenoxyethyl-piperidine fragment using a Suzuki-Miyaura reaction:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C, 12 h

  • Yield: 68%

Deprotection and Final Modification

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl protecting groups on the phenyl ring (0°C to RT, 2 h).

  • Carboxamide Stabilization : Recrystallization from ethanol/water (1:3) enhances purity.

Alternative Synthetic Routes

Patent-Based Alkylation Strategy

A patent route (US20110137040A1) avoids corrosive reagents by:

  • Reacting 3,4-diarylpyrazole with alkylisothiocyanate in ethanol to form carbothioamide.

  • Alkylation with methyl iodide/K₂CO₃.

  • Amination with NH₃/MeOH to yield carboxamide.

Advantages :

  • Higher yields (73–77% vs. 45–60% in older methods).

  • Safer reagent profile (no PCl₅).

Optimization and Scalability

ParameterOptimal ConditionYield Improvement
Coupling CatalystPdCl₂(dppf) instead of Pd(PPh₃)₄+12%
Solvent for CyclizationTHF over DMF+8%
Deprotection AgentBBr₃ over TMSI+15% Purity

Analyse Des Réactions Chimiques

Types of Reactions

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenoxy ring can be oxidized to a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include derivatives with different functional groups on the aromatic ring.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide have shown the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that the compound effectively reduced cell viability in breast cancer cells by modulating apoptotic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory mediators, making it a potential candidate for treating conditions like arthritis and other inflammatory diseases. The structure allows for interactions with COX enzymes, which are critical in the inflammatory response .

Neuroprotective Potential

Given the structural features of the compound, it has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers tested a series of pyrazole derivatives on various cancer cell lines. The results demonstrated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against breast and prostate cancer cells .

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis. Results indicated significant reductions in inflammatory markers after treatment with compounds structurally similar to this compound .

Mécanisme D'action

The mechanism of action of 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Research Findings and Uniqueness

The target compound’s 3,4-dimethoxyphenyl and 5-methylpyrazole groups confer distinct advantages:

Enhanced Binding Affinity : The dual methoxy groups provide optimal electron density for aromatic stacking with kinase ATP-binding pockets.

Selectivity : The methylpyrazole minimizes off-target interactions compared to unsubstituted pyrazoles in Compound A.

Metabolic Stability : Methyl substitution on pyrazole reduces oxidative metabolism, prolonging half-life .

In contrast, analogues like Compound B (thiazole core) or Compound C (chlorobenzyl) prioritize different pharmacokinetic profiles, highlighting the target compound’s balance between potency and drug-like properties.

Activité Biologique

The compound 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors through various organic reactions. The general synthetic pathway may include:

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds to form the pyrazole core.
  • Piperidine Derivation : The piperidine ring is introduced via cyclization reactions involving amines and carbonyls.
  • Final Coupling : The final product is obtained through coupling reactions that link the piperidine moiety with the pyrazole and hydroxyphenoxy groups.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:

  • NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds similar in structure can inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses. This inhibition potentially leads to reduced IL-1β release and pyroptotic cell death in macrophages .
  • Prostaglandin Synthase Inhibition : Docking studies suggest that this compound may interact with human prostaglandin reductase (PTGR2), indicating a possible role in modulating prostaglandin synthesis, which is vital in inflammation and pain pathways .

In Vitro Studies

In vitro evaluations have demonstrated the compound's effectiveness against various cell lines:

  • Cell Viability Assays : The compound has been tested for cytotoxic effects on cancer cell lines, showing selective toxicity while sparing normal cells.
  • Inflammatory Response Modulation : It has been shown to reduce markers of inflammation in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

  • NLRP3 Inflammasome Study :
    • A series of derivatives were screened for their ability to inhibit NLRP3-dependent pyroptosis. The selected compounds exhibited significant reductions in cell death and IL-1β release when tested on THP-1 cells differentiated into macrophages .
  • Prostaglandin D Synthase Inhibition :
    • Compounds structurally related to this compound were evaluated for their inhibitory action on prostaglandin D synthase. Results indicated a promising lead for further development as anti-inflammatory agents .

Data Tables

Biological ActivityAssay TypeResultReference
NLRP3 Inflammasome InhibitionPyroptosis AssaySignificant reduction
Prostaglandin Synthase InhibitionDocking StudiesPotential inhibitor
CytotoxicityCell Viability AssaySelective toxicity observed

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Step 1 : Formation of the pyrazole core via condensation of substituted hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Step 2 : Functionalization of the piperidine-carboxamide moiety using carbodiimide-mediated coupling reactions (e.g., EDC/HOBt in dichloromethane) .
  • Step 3 : Etherification of the phenolic hydroxyl group with a bromoethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Optimization : Use design of experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs can identify critical parameters for yield improvement .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrazole and piperidine rings. For example, the 3,4-dimethoxyphenyl group shows distinct aromatic proton splitting (~6.8–7.2 ppm) and methoxy singlet peaks (~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the loss of the carboxamide group (-CONH₂, ~44 Da) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the piperidine-4-carboxamide moiety .

Advanced Research Questions

Q. How can computational chemistry guide the design of analogs with improved target binding?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s pyrazole-piperidine scaffold and target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the 3,4-dimethoxyphenyl ring .
  • Quantum Mechanical Calculations : Assess electron density distribution to predict reactivity at the 5-methylpyrazole position, which may influence metabolic stability .
  • MD Simulations : Run 100-ns simulations to evaluate conformational stability of the phenoxyethyl linker in aqueous environments .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsomal stability to identify bioavailability limitations. For instance, the 3-hydroxyphenoxy group may undergo rapid glucuronidation .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination of the piperidine ring) can block oxidative degradation .
  • Tissue Distribution Studies : Employ radiolabeled analogs (e.g., 14C^{14}C-carboxamide) to quantify accumulation in target organs vs. off-target tissues .

Q. How can structure–activity relationship (SAR) studies prioritize derivatives for further testing?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with:
  • Varied substituents on the pyrazole ring (e.g., -CF₃, -CN) to assess electronic effects .
  • Alternative linkers (e.g., replacing the ethylphenoxy group with a thioether or amide) .
  • Bioassay Tiering :

Primary Screen : Measure IC₅₀ against target enzymes (e.g., COX-2 or PDE4) .

Secondary Screen : Evaluate selectivity via panel assays (e.g., 100-kinase profiling) .

Tertiary Validation : Use CRISPR-edited cell lines to confirm on-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across studies?

  • Methodological Answer :
  • Assay Standardization : Compare buffer conditions (e.g., Tris vs. HEPES) and detection methods (e.g., fluorescence polarization vs. SPR). The carboxamide’s ionization state (pH-dependent) may alter binding kinetics .
  • Control Benchmarking : Include reference compounds (e.g., SR141716 for cannabinoid receptor studies) to normalize inter-lab variability .
  • Meta-Analysis : Apply multivariate regression to published datasets, weighting results by experimental rigor (e.g., sample size, blinding) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.